![molecular formula C18H23N5O2 B3409128 N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890942-43-5](/img/structure/B3409128.png)
N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
The same study also conducted molecular docking studies on Lm-PTR1, complexed with Trimethoprim . This justified the better antileishmanial activity of these compounds .
Inhibition Effects Against Plasmodium Berghei
The target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression . This suggests potential applications in the development of new antimalarial drugs .
Food Safety and Quality
The compound has been evaluated by the Food and Agriculture Organization for its safety and quality . It is soluble in non-polar organic solvents and insoluble in water . This property could be useful in food processing and preservation .
Synthesis of Novel CDK2 Targeting Compounds
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds, similar to the compound , were designed and synthesized as novel CDK2 targeting compounds . This suggests potential applications in the development of new cancer therapies .
Protodeboronation of Pinacol Boronic Esters
The compound could potentially be used in the protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
Safety and Hazards
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-24-16(25-5-2)11-19-17-15-10-22-23(18(15)21-12-20-17)14-8-6-13(3)7-9-14/h6-10,12,16H,4-5,11H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKDGINOENDESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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